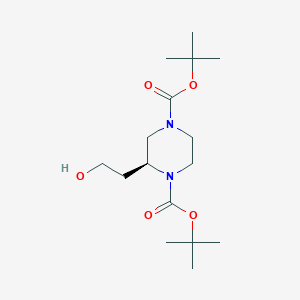

(S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate

Description

Properties

IUPAC Name |

ditert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O5/c1-15(2,3)22-13(20)17-8-9-18(12(11-17)7-10-19)14(21)23-16(4,5)6/h12,19H,7-11H2,1-6H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZKEHBQEOADAS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CCO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN([C@H](C1)CCO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80740013 | |

| Record name | Di-tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660862-48-6 | |

| Record name | Di-tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-bromoethanol under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a base such as sodium hydroxide to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Reduction Reactions

The hydroxyethyl group undergoes borane-mediated reduction to form hydroxymethyl derivatives. This reaction proceeds under mild conditions with high stereochemical retention:

-

Reactants : (S)-2-Piperazine-1,2,4-tricarboxylic acid 1,4-di-tert-butyl ester

-

Reagents : 1M borane in tetrahydrofuran (THF)

-

Conditions : Reflux (4 hours), quenched with methanol at 0°C

-

Product : (S)-2-hydroxymethyl-piperazine-1,4-dicarboxylate di-tert-butyl ester

-

Yield : 127% (analytical LCMS purity: 100%)

-

Key Data : ES +: 339.4 [MH]+

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution with alkyl halides under basic conditions:

| Parameter | Details |

|---|---|

| Reactant | tert-Butyl piperazine-1-carboxylate |

| Reagent | 1-bromo-3-propanol, K2CO3 |

| Solvent | Acetonitrile |

| Conditions | 95°C, 4 hours |

| Product | tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate |

| Yield | 80% |

| Key Data | MS (ES+): 245 [MH]+; 1H-NMR (CDCl3): δ 3.73–3.82 (m, 2H, -CH2OH) |

This demonstrates the compound’s utility in introducing functionalized side chains while preserving Boc protection.

Oxidation Reactions

The hydroxyethyl group can be oxidized to a carbonyl group, though direct experimental data for this compound is limited. Analogous piperazine derivatives use:

-

Reagents : Pyridinium chlorochromate (PCC) or Swern oxidation conditions

-

Expected Product : 2-(2-oxoethyl)piperazine-1,4-dicarboxylate

-

Challenges : Over-oxidation or Boc deprotection must be controlled .

Comparative Reactivity Table

*Theoretical pathway based on analogous tert-butyl carbamate cleavage.

Stereochemical Considerations

The (S)-configuration at C2 influences reaction outcomes:

Scientific Research Applications

Pharmaceutical Development

(S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Case Study : Research has demonstrated that derivatives of this compound exhibit activity against certain types of cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis has been explored, suggesting its utility in anticancer therapies .

The compound has also been studied for its effects on neurotransmitter systems. It has shown promise in modulating the activity of certain receptors, which could lead to advancements in treating neurological disorders.

Research Insight : Studies indicate that the compound may influence serotonin and dopamine pathways, providing a basis for further exploration in the context of mood disorders and neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity.

Synthesis Overview :

- Starting Materials : Piperazine derivatives and tert-butyl esters.

- Reagents Used : Acid chlorides and coupling agents.

- Characterization Techniques : NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly employed to confirm the structure and purity of the synthesized product.

Mechanism of Action

The mechanism of action of (S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with target molecules, while the tert-butyl ester groups provide steric hindrance that can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Structural Features and Substituent Variations

The target compound is compared to five structurally related piperazine derivatives (Table 1), differing in substituents at the 2-position of the piperazine ring:

Table 1: Structural and Physicochemical Comparison

Reactivity and Functional Group Impact

- Hydroxyethyl vs. Hydroxymethyl : The hydroxyethyl group in the target compound introduces a longer carbon chain, enhancing hydrophilicity compared to hydroxymethyl analogs (e.g., CAS 958635-12-6). However, its primary alcohol is less sterically hindered than the tertiary alcohol in CAS 1319591-15-5, making it more reactive in esterification or oxidation reactions .

- Aminomethyl Derivative (CAS 1808248-63-6): The amine substituent enables participation in nucleophilic reactions (e.g., amide bond formation), distinguishing it from hydroxyl-containing analogs .

- Parent Compound (CAS 76535-75-6) : Lacking substituents, this compound serves as a baseline for studying steric and electronic effects of added functional groups. Its lower molecular weight (286.37 g/mol) correlates with higher volatility (boiling point: 353.3°C) .

Research Findings and Trends

- Steric Effects : Tertiary alcohols (e.g., CAS 1319591-15-5) hinder nucleophilic attacks, making them less reactive than primary alcohols in substitution reactions .

- Solubility : Hydroxyethyl and hydroxymethyl groups improve aqueous solubility compared to unsubstituted analogs, crucial for bioavailability in drug design .

- Chiral Specificity : The (S)-configuration in the target compound ensures precise stereochemical outcomes in asymmetric synthesis, contrasting with racemic mixtures (e.g., CAS 143540-05-0) .

Biological Activity

(S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring, which is commonly found in various biologically active molecules, and is characterized by the presence of two tert-butyl groups and a hydroxyethyl moiety. The unique structural attributes of this compound suggest possible interactions with biological targets, making it a subject of interest in pharmacological research.

- Molecular Formula : C₁₆H₃₀N₂O₅

- Molecular Weight : 330.41 g/mol

- Appearance : Off-white powder

- Purity : Typically around 95% .

Structural Features

The compound's structure includes:

- Two tert-butyl groups, which enhance lipophilicity and potentially influence membrane permeability.

- A hydroxyethyl group that may facilitate hydrogen bonding and contribute to interactions with biological macromolecules.

Research indicates that this compound may interact with various receptors involved in neurotransmission and cell signaling pathways. Preliminary studies suggest potential binding to specific enzymes or receptors, influencing their activity. However, detailed mechanisms of action are still under investigation.

Pharmacological Potential

The compound has been implicated in several pharmacological activities:

- Neurotransmitter Modulation : Due to its structural similarity to known neurotransmitter modulators, it may act on neurotransmitter receptors.

- Antioxidant Activity : Some derivatives of piperazine have shown antioxidant properties, which could be relevant for neuroprotective applications.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | C₁₅H₃₀N₂O₅ | Lacks hydroxyethyl group |

| Di-tert-butyl 1,4-piperazinedicarboxylic acid | C₁₂H₂₂N₂O₄ | No hydroxyethyl or tert-butyl substituents |

| N,N-Diethylpiperazine | C₁₀H₂₃N | No carboxylic acid functionality |

This table illustrates how this compound stands out due to its dual carboxylic acid groups and the presence of both tert-butyl and hydroxyethyl substituents, which may enhance its solubility and reactivity compared to similar compounds .

Study on Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the effects of various piperazine derivatives on serotonin receptors. The findings indicated that modifications to the piperazine structure could significantly alter receptor affinity and activity. Although this compound was not directly tested, its structural characteristics suggest it could exhibit similar effects .

Antioxidant Activity Investigation

Another study examined the antioxidant properties of piperazine derivatives. It was found that certain modifications could enhance radical scavenging activity. This suggests that this compound may also possess antioxidant capabilities due to its functional groups .

Q & A

Q. How can a theoretical framework guide the design of novel derivatives?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Use molecular docking to prioritize substituents (e.g., replacing hydroxyethyl with aminomethyl).

- Retrosynthetic Analysis : Plan synthetic routes via disconnection at the piperazine C-N bond.

- Green Chemistry Principles : Optimize solvent selection (e.g., switch DCM to 2-MeTHF) and catalyst recycling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.